molecular formula C17H24N2O2 B8587668 Butyl 3-[benzyl(cyanomethyl)amino]butanoate CAS No. 84639-34-9

Butyl 3-[benzyl(cyanomethyl)amino]butanoate

Cat. No. B8587668
M. Wt: 288.4 g/mol
InChI Key: LBSOLSDBOSDCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04835175

Procedure details

A solution of 4.6 g of 3-(N-benzyl-N-cyanomethylamino)butyric acid in 100 ml of n-butanol is combined with 0.5 ml of concentrated sulfuric acid and the mixture is heated for 4 hours on a water trap under reflux. The reaction mixture is allowed to cool, concentrated to dryness, and the residue dissolved in diethyl ether. The ether solution is washed with 10% sodium bicarbonate solution and saturated sodium chloride solution, dried, and evaporated to dryness. The oily residue is distilled in a bulb tube at 85°-105° C. and 0.01 torr, thus obtaining 1.17 g of 3-(N-benzyl-N-cyanomethylamino)butyric acid n-butyl ester as an oil.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH:12]([CH3:17])[CH2:13][C:14]([OH:16])=[O:15])[CH2:9][C:10]#[N:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O>C(O)CCC>[CH2:1]([O:15][C:14](=[O:16])[CH2:13][CH:12]([N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:9][C:10]#[N:11])[CH3:17])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC#N)C(CC(=O)O)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 4 hours on a water trap
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in diethyl ether
WASH
Type
WASH
Details
The ether solution is washed with 10% sodium bicarbonate solution and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The oily residue is distilled in a bulb tube at 85°-105° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(CC(C)N(CC#N)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.